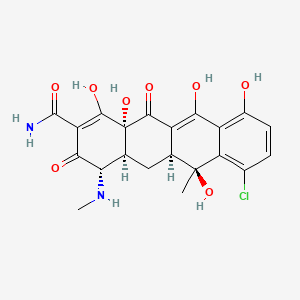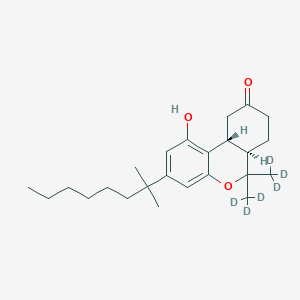![molecular formula C12H8ClN3O B13443408 Isoxazolo[5,4-d]pyrimidine, 4-chloro-3-(4-methylphenyl)- CAS No. 112467-60-4](/img/structure/B13443408.png)
Isoxazolo[5,4-d]pyrimidine, 4-chloro-3-(4-methylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoxazolo[5,4-d]pyrimidine, 4-chloro-3-(4-methylphenyl)- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which combines an isoxazole ring with a pyrimidine ring, and is further substituted with a chlorine atom and a 4-methylphenyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable target for research and development.
Vorbereitungsmethoden
The synthesis of isoxazolo[5,4-d]pyrimidine, 4-chloro-3-(4-methylphenyl)- typically involves the construction of the isoxazole ring followed by the formation of the pyrimidine ring. One common method starts with the reaction of 3,5-dimethyl-4-nitroisoxazole with substituted isatins, leading to the formation of polyheteroaromatic compounds . Another approach involves the use of 1,3-diarylthiobarbituric acids (DTBA) as precursors, which undergo cyclocondensation with various binucleophiles to yield the desired fused heterocycles . These methods are generally carried out under mild reaction conditions and provide high yields of the target compound.
Analyse Chemischer Reaktionen
Isoxazolo[5,4-d]pyrimidine, 4-chloro-3-(4-methylphenyl)- undergoes a variety of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include lithium aluminum hydride (LiAlH4) for reduction, and N-chlorosuccinimide (NCS) for chlorination . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of the nitro group in the isoxazole ring can lead to the formation of amino derivatives, while chlorination can introduce additional chlorine atoms into the molecule.
Wissenschaftliche Forschungsanwendungen
In medicinal chemistry, it has been investigated as a selective Toll-like receptor 7 (TLR7) agonist, showing promise for the treatment of chronic inflammatory and infectious diseases, autoimmune diseases, and cancer . Additionally, this compound has been explored as a selective inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in the immunomodulation of several pathological conditions, including cancer . Its unique structure and biological activity make it a valuable tool for drug discovery and development.
Wirkmechanismus
The mechanism of action of isoxazolo[5,4-d]pyrimidine, 4-chloro-3-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. As a TLR7 agonist, the compound binds to the TLR7 receptor, leading to its dimerization and subsequent activation of the myeloid differentiation primary response protein 88 (MyD88) signaling cascade . This results in the release and translocation of activated NF-κB or AP-1 to the nucleus, where the expression of pro-inflammatory cytokines and type I interferons is induced. As an IDO1 inhibitor, the compound selectively inhibits the enzyme’s activity, thereby modulating the kynurenine pathway and affecting immune responses .
Vergleich Mit ähnlichen Verbindungen
Isoxazolo[5,4-d]pyrimidine, 4-chloro-3-(4-methylphenyl)- can be compared with other similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazine . These compounds share a similar fused ring structure but differ in their specific functional groups and biological activities. For example, pyrazolo[3,4-d]pyrimidine has been studied as a CDK2 inhibitor for cancer treatment, while pyrazolo[4,3-e][1,2,4]triazine has shown potential as an anti-inflammatory agent . The unique combination of the isoxazole and pyrimidine rings, along with the specific substitutions in isoxazolo[5,4-d]pyrimidine, 4-chloro-3-(4-methylphenyl)-, distinguishes it from these related compounds and contributes to its distinct biological properties.
Conclusion
Isoxazolo[5,4-d]pyrimidine, 4-chloro-3-(4-methylphenyl)- is a compound of significant interest due to its unique structure and diverse biological activities. Its synthesis involves well-established methods, and it undergoes a variety of chemical reactions. The compound has promising applications in medicinal chemistry, particularly as a TLR7 agonist and IDO1 inhibitor. Its mechanism of action involves specific molecular targets and pathways, and it stands out among similar compounds for its distinct properties and potential therapeutic benefits.
Eigenschaften
CAS-Nummer |
112467-60-4 |
|---|---|
Molekularformel |
C12H8ClN3O |
Molekulargewicht |
245.66 g/mol |
IUPAC-Name |
4-chloro-3-(4-methylphenyl)-[1,2]oxazolo[5,4-d]pyrimidine |
InChI |
InChI=1S/C12H8ClN3O/c1-7-2-4-8(5-3-7)10-9-11(13)14-6-15-12(9)17-16-10/h2-6H,1H3 |
InChI-Schlüssel |
PHRQUSQSOGFVQE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=NOC3=C2C(=NC=N3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-[[2-(Acetylamino)-2-deoxy-beta-D-galactopyranosyl]oxy]ethyl]-7-hydroxy-2-oxo-2H-1-benzopyran-3-carboxamide](/img/structure/B13443331.png)
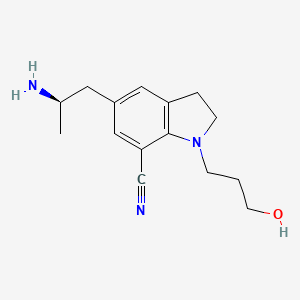
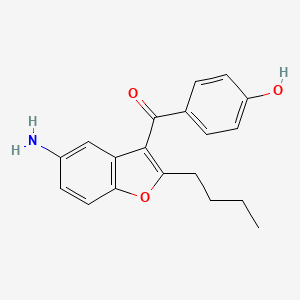
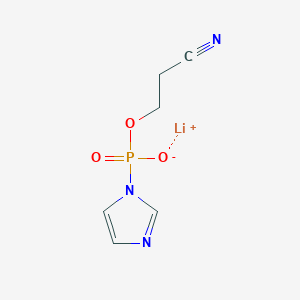
![2-[(methoxycarbonyl)amino]-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxylic acid](/img/structure/B13443344.png)
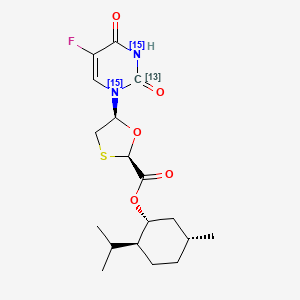
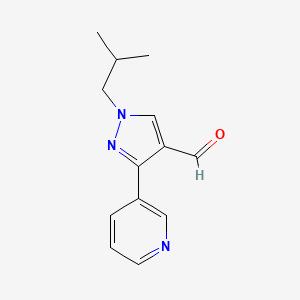
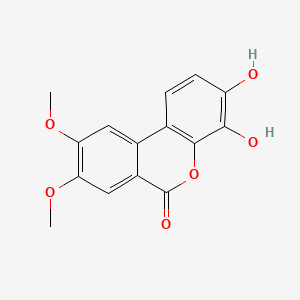
![1-[(1-Methylethyl)amino]cyclopentanemethanol](/img/structure/B13443374.png)
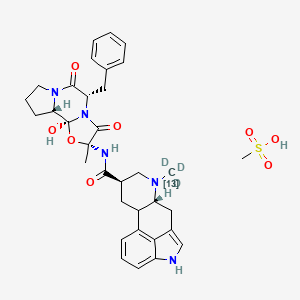
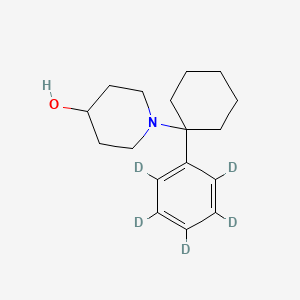
![2,3-Dihydrobenzo[1,4]dioxine-6-carboxamidine](/img/structure/B13443377.png)
